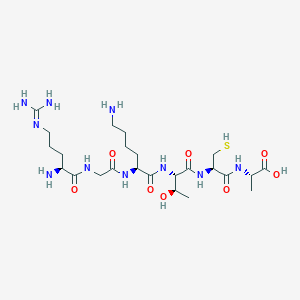![molecular formula C26H32N6O6 B14228511 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide CAS No. 578739-78-3](/img/structure/B14228511.png)
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is a complex organic compound with the molecular formula C26H32N6O6 It is characterized by the presence of benzamidoacetyl groups attached to an octanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide typically involves multi-step organic reactions. One common method includes the reaction of octanediamine with benzamidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzamidoacetyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide involves its interaction with specific molecular targets. The benzamidoacetyl groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The octanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis[(2-aminoacetyl)amino]octanediamide
- 2,7-Bis[(2-benzoylamino)acetyl]octanediamide
- 2,7-Bis[(2-benzamidoacetyl)amino]hexanediamide
Uniqueness
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is unique due to its specific structural features, such as the presence of benzamidoacetyl groups and an octanediamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with proteins and other biomolecules sets it apart from similar compounds, enhancing its potential in drug development and other research areas.
Propiedades
Número CAS |
578739-78-3 |
|---|---|
Fórmula molecular |
C26H32N6O6 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
2,7-bis[(2-benzamidoacetyl)amino]octanediamide |
InChI |
InChI=1S/C26H32N6O6/c27-23(35)19(31-21(33)15-29-25(37)17-9-3-1-4-10-17)13-7-8-14-20(24(28)36)32-22(34)16-30-26(38)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,27,35)(H2,28,36)(H,29,37)(H,30,38)(H,31,33)(H,32,34) |
Clave InChI |
FWSJUZHJVGKRSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
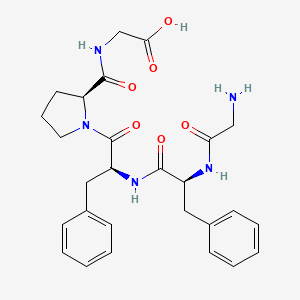
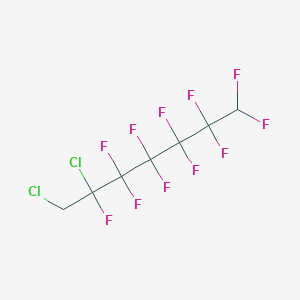
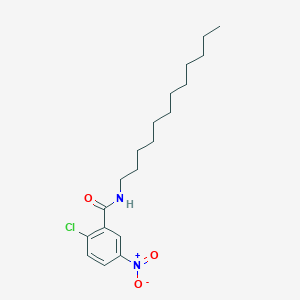
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
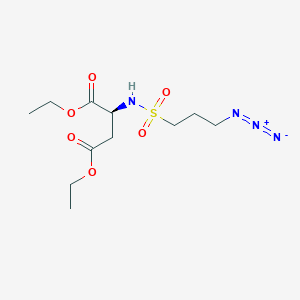
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
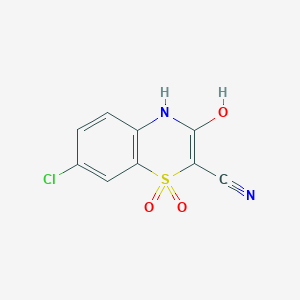
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
